

Synthesis of 4-Amino-3-methylbenzoic acid from 3-methyl-4-nitrobenzoic acid.

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Compound of Interest

Compound Name: 4-Amino-3-methylbenzoic acid

Cat. No.: B181359

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Application Note: Synthesis of 4-Amino-3-methylbenzoic acid

AN-CHEM-028

Abstract

This application note provides a detailed protocol for the synthesis of **4-amino-3-methylbenzoic acid** via the reduction of 3-methyl-4-nitrobenzoic acid. The primary method detailed is catalytic hydrogenation using palladium on carbon (Pd/C), a highly efficient and high-yielding procedure. This process is fundamental in medicinal chemistry and drug development, as the product is a key intermediate for various pharmaceuticals. The protocol includes reagent quantities, reaction conditions, purification steps, and analytical characterization.

Introduction

4-Amino-3-methylbenzoic acid is a valuable building block in organic synthesis, notably serving as an intermediate in the preparation of active pharmaceutical ingredients (APIs). The synthesis from its nitro precursor, 3-methyl-4-nitrobenzoic acid, is a common and critical transformation. The reduction of an aromatic nitro group to an amine is a key reaction that can be achieved through various methods, including catalytic hydrogenation or using metal reductants in acidic media.[1][2] Catalytic hydrogenation is often the preferred method due to its clean reaction profile, high yields, and avoidance of stoichiometric metallic waste.[2] This

document outlines a robust and scalable protocol for this synthesis using a palladium on carbon catalyst under a hydrogen atmosphere.[3][4]

Reaction Scheme

Figure 1: Reduction of 3-methyl-4-nitrobenzoic acid to **4-amino-3-methylbenzoic acid**.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 3-methyl-4-nitrobenzoic acid using 10% Palladium on Carbon (Pd/C) as a catalyst in a methanol solvent under hydrogen gas.

3.1. Materials and Reagents

- 3-methyl-4-nitrobenzoic acid (Starting Material)
- 10% Palladium on carbon (Catalyst)
- Methanol (MeOH), ACS grade (Solvent)
- Hydrogen (H₂) gas
- Nitrogen (N₂) gas, inert
- Celite® (Filter aid)
- Parr hydrogenator or a round-bottom flask equipped with a hydrogen balloon
- Standard laboratory glassware
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator

3.2. Procedure

- **Vessel Setup:** In a suitable pressure vessel or a round-bottom flask, add 3-methyl-4-nitrobenzoic acid (1.0 eq).
- **Solvent Addition:** Add methanol (approximately 20 mL per gram of starting material). Stir the mixture until the solid is fully dissolved.[3]
- **Catalyst Addition:** Carefully add 10% Pd/C catalyst to the solution (typically 1-5 mol%).
Caution: Pd/C can be pyrophoric; handle with care, preferably under an inert atmosphere if dry.
- **System Purge:** Seal the reaction vessel. Purge the system first with nitrogen gas to remove oxygen, and then purge with hydrogen gas.[4]
- **Reaction:** Pressurize the vessel with hydrogen to the desired pressure (typically 50-80 psi or use a hydrogen balloon for atmospheric pressure) and stir the reaction mixture vigorously.[3]
[4]
- **Heating (Optional):** The reaction can proceed at room temperature over 12-24 hours or can be gently heated to 60°C to reduce the reaction time to approximately 10 hours.[3]
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[4]
- **Work-up:** Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.[4]
- **Filtration:** Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.[4]
- **Concentration:** Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The resulting solid is often of high purity.[3] If necessary, the product can be further purified by recrystallization.

3.3. Safety Precautions

- Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated fume hood away from ignition sources.
- Palladium on carbon can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. Quench the catalyst carefully by wetting it with water before disposal.
- Methanol is a flammable and toxic solvent. Avoid inhalation and skin contact.
- Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

The following table summarizes the quantitative data for a representative synthesis.

Parameter	Substance	Value
Reactant	3-methyl-4-nitrobenzoic acid	
Molecular Weight	181.15 g/mol [5]	
Mass	10.0 g	
Moles	0.0552 mol	
Product	4-amino-3-methylbenzoic acid	
Molecular Weight	151.16 g/mol [6]	
Theoretical Yield	8.34 g	
Actual Yield (Example)	8.01 g	
Percent Yield	96%[3]	
Reagents		
10% Pd/C Catalyst	0.5 g (5 wt%)	
Methanol	200 mL	
Conditions		
Temperature	60 °C[3]	
H ₂ Pressure	0.7 MPa (~100 psi)[3]	
Reaction Time	10 hours[3]	

Characterization

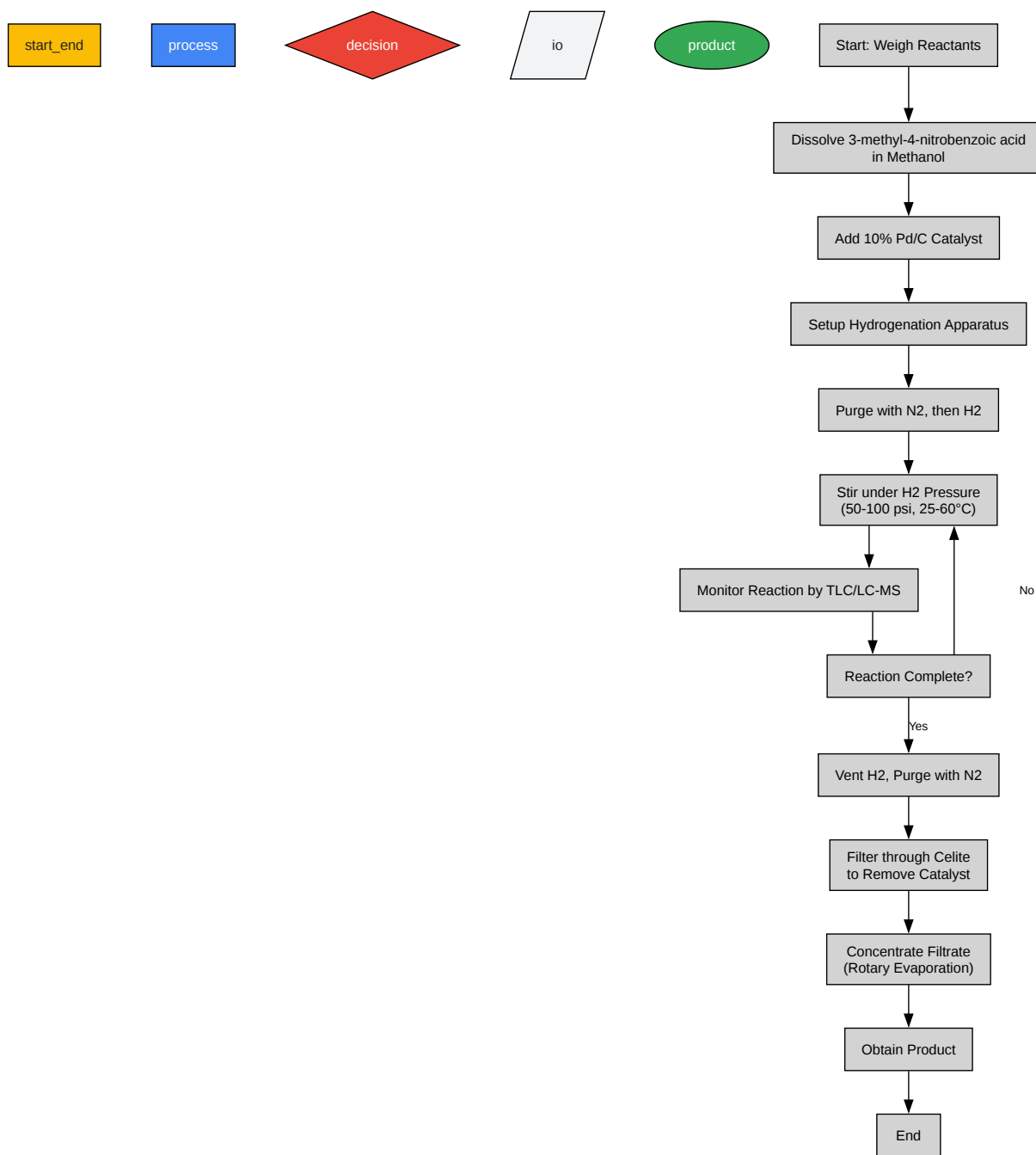
The identity and purity of the final product, **4-amino-3-methylbenzoic acid**, can be confirmed using standard analytical techniques.

- Melting Point: 169-171 °C[6]
- ¹H NMR: To confirm the aromatic and methyl protons and the appearance of the amine protons.

- ^{13}C NMR: To confirm the number of unique carbons.
- FT-IR: To observe the appearance of N-H stretching bands and the disappearance of the N-O stretching bands from the nitro group.
- Mass Spectrometry: To confirm the molecular weight of the product ($m/z = 151.16$).

Visualizations

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **4-amino-3-methylbenzoic acid**.

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